Sodium 2-formylbenzenesulfonate

Übersicht

Beschreibung

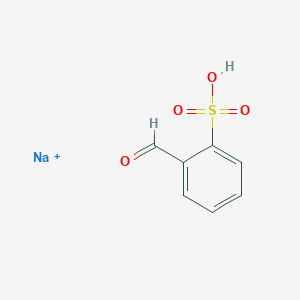

Sodium 2-formylbenzenesulfonate, also known as 2-sulfobenzaldehyde sodium salt, is a chemical compound with the molecular formula C7H5NaO4S. It is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a sulfonic acid group in its sodium salt form. This compound is widely used as an intermediate in the synthesis of various dyes, fluorescent whitening agents, and other industrial chemicals .

Wirkmechanismus

Mode of Action

The compound has been reported to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives . This suggests that it may interact with its targets through a similar mechanism, potentially acting as a precursor in various chemical reactions .

Biochemical Pathways

Given its reactivity with chitosan, it may be involved in pathways related to the transformation of phenolic and non-phenolic precursors .

Pharmacokinetics

It is soluble in water, which suggests it could have good bioavailability .

Result of Action

Sodium 2-Formylbenzenesulfonate has been used as a precursor to test the ability of fungal strains for transformation of phenolic and non-phenolic precursors into stable and non-toxic dyes . This suggests that its action results in the production of stable, non-toxic compounds .

Action Environment

Given its solubility in water, it is likely that its action and stability could be influenced by the ph and ionic strength of the solution .

Biochemische Analyse

Biochemical Properties

It is known to react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives This suggests that Sodium 2-formylbenzenesulfonate may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to participate in reactions yielding N-benzyl derivatives , suggesting it may interact with biomolecules at the molecular level

Metabolic Pathways

It is known to be a precursor in the synthesis of other compounds , suggesting it may be involved in certain metabolic pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-formylbenzenesulfonate is typically synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sodium sulfite or sodium bisulfite, followed by oxidation with sodium chlorite. This method ensures high yield and purity while minimizing the use of hazardous chemicals .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of o-chlorobenzaldehyde as the raw material, with potassium iodide acting as a catalyst. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization from a small volume of water .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-formylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Sodium chlorite or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium cyanoborohydride for reductive amination reactions

Major Products:

Oxidation: 2-sulfobenzoic acid.

Reduction: 2-hydroxymethylbenzenesulfonate.

Substitution: N-benzyl derivatives when reacted with chitosan

Wissenschaftliche Forschungsanwendungen

Sodium 2-formylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of fluorescent whitening agents and dyes.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable derivatives with various biomolecules.

Vergleich Mit ähnlichen Verbindungen

- 2-Sulfobenzaldehyde sodium salt

- Benzaldehyde-2-sulfonic acid sodium salt

- Sodium 2-formyl-benzolsulfonate

Comparison: Sodium 2-formylbenzenesulfonate is unique due to its specific combination of formyl and sulfonic acid groups, which allows it to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers higher stability and reactivity, making it a preferred choice in various industrial and research applications .

Biologische Aktivität

Sodium 2-formylbenzenesulfonate, also known as sodium benzaldehyde-2-sulfonate, is a sulfonated aromatic compound with significant biological activity. This article explores its synthesis, properties, and various biological applications, supported by research findings and case studies.

- Molecular Formula : C₇H₅NaO₄S

- Molecular Weight : 208.16 g/mol

- CAS Number : 1008-72-6

- IUPAC Name : Sodium; 2-formylbenzenesulfonate

The compound features a sulfonate group that enhances its solubility in water, making it suitable for various biological applications. Its structure allows it to participate in dynamic covalent chemistry and supramolecular interactions, which are crucial for its biological functions .

Synthesis Methods

This compound can be synthesized through several methods. One notable approach involves the sulfonation of ortho-chlorobenzaldehyde using sodium sulfite in the presence of a surfactant catalyst. This one-step synthesis simplifies production techniques and has been reported to yield substantial quantities of the compound .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for pharmaceutical applications .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

- Cellular Interactions : this compound has been involved in studies examining its interactions with cellular components. It can form complexes with metal ions, which may enhance its biological efficacy in certain applications such as drug delivery systems .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural preservative or therapeutic agent . -

Antioxidant Potential :

In vitro assays demonstrated that this compound could reduce oxidative damage in cultured cells exposed to hydrogen peroxide. The compound effectively decreased markers of oxidative stress, suggesting its utility in protective formulations against cellular damage . -

Complex Formation with Copper(I) :

Research involving the synthesis of copper(I) complexes with this compound revealed that these complexes exhibit unique properties beneficial for catalysis and drug design. The stability of these complexes in aqueous solutions makes them promising candidates for further development in medicinal chemistry .

Eigenschaften

IUPAC Name |

sodium;2-formylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPUQRRLAAPXGT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041643 | |

| Record name | Sodium 2-formylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Formylbenzenesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1008-72-6 | |

| Record name | Sodium o-formylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-formylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-formylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-FORMYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium 2-formylbenzenesulfonate contribute to the synthesis of novel ligands and what are their potential applications?

A1: this compound readily reacts with amines via condensation reactions, yielding a diverse library of imino-methyl benzenesulfonate ligands [, ]. These ligands, characterized by an imine nitrogen and a sulfonate group, can coordinate to metal centers, forming complexes with potential applications in catalysis. For instance, imino-methyl benzenesulfonate-ligated palladium complexes have shown promise as catalysts for ethylene polymerization [].

Q2: What is the structural characterization of this compound and its derivatives?

A2: While the provided abstracts don't explicitly detail the spectroscopic data of this compound itself, they highlight the characterization of its derivatives. For example, in the synthesis of imino-methyl benzenesulfonate ligands, techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were employed to confirm the identity and structure of the resulting ligands and their metal complexes [, ]. These methods provide crucial information about the molecular formula, weight, and spatial arrangement of atoms within these compounds.

Q3: Can you provide an example of how this compound is used in the development of heterogeneous catalysts and what advantages does this approach offer?

A3: Researchers have successfully utilized this compound to modify sodium lignosulfonate, a biomass waste product, for the immobilization of copper species []. This modification involved a phenylaldehyde condensation reaction between the two compounds. The resulting material acted as a robust support for the copper catalyst, demonstrating excellent activity in synthesizing various nitrogen-containing heterocycles. This heterogeneous catalyst exhibited recyclability, retaining its activity over multiple reaction cycles, highlighting a significant advantage of this approach [].

Q4: Beyond catalysis, are there other applications of this compound and its derivatives?

A4: this compound can react with 3-thiosemicarbazide to produce a novel ligand containing sulfonic acid radicals. This ligand was used to synthesize a sodium complex, whose three-dimensional network structure was characterized by X-ray single crystal diffractometry []. While the specific application of this complex wasn't detailed in the abstract, the study highlights the potential of this compound in constructing supramolecular architectures with potential applications in materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.